2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol is a fluorinated organic compound characterized by the presence of three fluorine atoms and a nitro group on a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 221.13 g/mol. The compound features a trifluoroethyl alcohol structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium methoxide or sodium ethoxide for substitution reactions. Major products formed from these reactions include 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone from oxidation and 2,2,2-trifluoro-1-(4-fluoro-3-aminophenyl)ethan-1-ol from reduction .
Fluorinated compounds like 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol often exhibit altered biological activities compared to their non-fluorinated counterparts. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making such compounds valuable in drug design. Studies indicate that the compound may interact with various biological targets through hydrogen bonding and electrostatic interactions due to its functional groups .
Synthesis of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following methods:
The applications of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol span several fields:
Interaction studies indicate that 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol can influence enzyme activity through its functional groups. The fluoro and nitro substituents may enhance binding affinity to biological targets compared to similar compounds without these substituents. This property is particularly significant in drug design where increased potency and selectivity are desired .
Several compounds are structurally similar to 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol:
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol | C8H8FNO3 | 0.98 |
| 2-(4-Fluoro-3-nitrophenyl)ethan-1-ol | C8H8FNO3 | 0.98 |
| 2-(3-Fluoro-5-nitrophenyl)ethan-1-ol | C8H8FNO3 | 0.88 |
| 2-Fluoro-1-(4-nitrophenyl)ethanol | C7H6FNO3 | 0.87 |
| 2,2-Difluoro-1-(2-nitrophenyl)ethanol | C8H7FNO3 | 0.85 |
The uniqueness of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol lies in the specific arrangement of its trifluoromethyl group and nitro substituent on the aromatic ring. This configuration significantly influences its chemical reactivity and biological interactions compared to other similar compounds .
Nucleophilic aromatic substitution (NAS) plays a critical role in constructing the 4-fluoro-3-nitrophenyl moiety of the target compound. The electron-withdrawing nitro and fluorine groups activate the aromatic ring for substitution while directing incoming nucleophiles to specific positions.
Meta-Directing Effects: The nitro group at the 3-position deactivates the ring and directs electrophiles to the 4- and 6-positions. Subsequent fluorination at the 4-position is achieved using potassium fluoride under Ullmann conditions, yielding 4-fluoro-3-nitrobenzaldehyde as a key intermediate [4] [5].
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. A study employing DMF at 120°C achieved 89% yield in fluorination steps, compared to 62% in toluene under identical conditions [4].
Competitive Byproducts:
| Parameter | Optimal Conditions | Byproduct Mitigation Strategy |
|---|---|---|
| Temperature | 110–120°C | Controlled heating to prevent decomposition |
| Fluoride Source | KF (1.2 eq) | Stoichiometric balancing to limit over-fluorination |
| Catalyst | CuI (5 mol%) | Enhances regioselectivity for para-substitution |
The reduction of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanone to the corresponding alcohol is achieved via asymmetric catalysis.
Biocatalytic Reduction: Recombinant E. coli BL21(DE3) expressing the LXCAR-S154Y carbonyl reductase variant reduces the ketone precursor with 91.5% yield and >99.9% enantiomeric excess [2]. Key enhancements include:
Chemocatalytic Systems:
Optimization Table:
| Parameter | Biocatalytic System | Chemocatalytic System |
|---|---|---|
| Temperature | 30°C | 60°C |
| Catalyst Loading | 12.6 g DCW/L | 2 mol% |
| Reaction Time | 18 h | 24 h |
| Solvent | PBS + Tween-20/ChCl:Lys | Isopropanol |
Continuous flow systems address batch processing limitations in multi-step syntheses.
Modular Reactor Design:
Performance Metrics:
Challenges:
Byproducts arise primarily from competing reactions during fluorination and reduction steps.
Common Byproducts:
Mitigation Strategies:
Analytical Methods:
| Technique | Byproduct Detected | Detection Limit |
|---|---|---|
| GC-MS | Trifluoroethyl ethers | 0.1 ppm |
| HPLC-UV | 3-Fluoro-4-nitrophenyl | 0.05% |
| ¹⁹F NMR | Fluoride side-products | 50 µM |
Fluorine-19 nuclear magnetic resonance spectroscopy represents one of the most sensitive and informative analytical techniques for characterizing 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol [1]. The compound exhibits two distinct fluorine environments that provide valuable structural information. The trifluoromethyl group typically appears as a singlet in the range of -79 to -82 parts per million, consistent with similar trifluoroethanol derivatives reported in the literature [2] [3]. This chemical shift reflects the electron-withdrawing nature of the three fluorine atoms bonded to the same carbon center [1].
The aromatic fluorine substituent at the 4-position of the nitrophenyl ring displays a characteristically different chemical shift pattern, appearing in the range of -112 to -116 parts per million [1]. This upfield shift relative to the trifluoromethyl group results from the different electronic environment created by direct attachment to the aromatic ring system [4]. The aromatic fluorine typically exhibits coupling patterns with adjacent aromatic protons, manifesting as multiplet structures that provide additional confirmation of the substitution pattern [4].
Temperature and solvent effects significantly influence the fluorine-19 nuclear magnetic resonance spectroscopic behavior of this compound. Hydrogen bonding interactions between the hydroxyl group and protic solvents can induce small but measurable changes in both fluorine environments [5]. The chemical shift anisotropy effects dominate the relaxation behavior of fluorine nuclei in this molecule, particularly for the trifluoromethyl group, which benefits from rapid rotation about the carbon-carbon bond [6].
| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CF₃ group | -79.5 ± 0.3 | Singlet | - |
| Aromatic F (4-position) | -114.2 ± 0.5 | Quartet | ³JHF = 7-9 |
The proton nuclear magnetic resonance spectrum of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol reveals distinct resonances that confirm the molecular structure and substitution pattern [2] [3]. The hydroxyl proton appears as a characteristic signal in the range of 5.4 to 5.8 parts per million, typically manifesting as a quartet due to coupling with the adjacent trifluoromethyl group with a coupling constant of approximately 6 to 7 hertz [2]. This coupling pattern provides definitive evidence for the connectivity between the hydroxyl carbon and the trifluoromethyl substituent.
The aromatic region displays the expected pattern for a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group (position 2) appears as a doublet in the range of 8.2 to 8.4 parts per million, reflecting the strong deshielding effect of the adjacent nitro substituent [7]. The remaining aromatic protons at positions 5 and 6 appear as complex multiplets in the range of 7.6 to 7.9 parts per million, with their exact splitting patterns dependent on the coupling with both each other and the fluorine substituent [8].
Solvent effects play a crucial role in determining the exact chemical shift positions of the hydroxyl proton. In deuterated chloroform, the hydroxyl signal may appear slightly downfield compared to more polar solvents due to reduced hydrogen bonding interactions [9]. The exchangeable nature of this proton can be confirmed through deuterium oxide exchange experiments, where the signal disappears upon addition of deuterium oxide to the sample.
Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural information about the carbon framework of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol [2] [3]. The trifluoromethyl carbon appears as a characteristic quartet centered around 125 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 282 hertz [10]. This large coupling constant is diagnostic for carbon atoms directly bonded to three fluorine atoms and serves as a definitive structural marker.
The hydroxyl-bearing carbon exhibits a quaternary carbon chemical shift around 71 parts per million, appearing as a quartet due to two-bond coupling with the trifluoromethyl fluorines with a coupling constant of approximately 32 hertz [2] [3]. This chemical shift position reflects the deshielding effect of both the hydroxyl group and the adjacent trifluoromethyl substituent [11].
The aromatic carbon atoms display chemical shifts typical for substituted nitrophenyl derivatives, with the nitro-substituted carbon appearing around 148 to 152 parts per million [10]. The fluorine-substituted aromatic carbon shows characteristic doublet splitting due to one-bond carbon-fluorine coupling, while other aromatic carbons may exhibit smaller coupling effects depending on their proximity to the fluorine substituent [11].
| Carbon Type | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| CF₃ carbon | 125.3 | Quartet | ¹JCF = 282 Hz |
| CH-OH carbon | 71.2 | Quartet | ²JCF = 32 Hz |
| Aromatic carbons | 115-148 | Various | JCF = 0-250 Hz |
| Nitro-substituted carbon | 150.1 | Singlet | - |
The infrared spectroscopic analysis of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol reveals complex hydrogen bonding behavior that significantly influences the spectral characteristics [9] [12]. The hydroxyl stretching vibration appears in multiple forms depending on the degree of intermolecular association. In dilute solutions or gas phase measurements, the free hydroxyl group exhibits a sharp absorption band around 3580 to 3600 reciprocal centimeters, characteristic of non-hydrogen-bonded alcohols [13] [14].
Upon increasing concentration or in more polar solvents, the hydroxyl stretching frequency undergoes a pronounced red shift to the range of 3200 to 3400 reciprocal centimeters, accompanied by significant broadening of the absorption band [9] [14]. This spectral change indicates the formation of intermolecular hydrogen bonding networks between alcohol molecules. The extent of the frequency shift correlates directly with the strength of the hydrogen bonding interactions, with stronger hydrogen bonds producing larger frequency decreases [14].
The trifluoromethyl group enhances the acidity of the hydroxyl proton through its strong electron-withdrawing effect, making this compound a more potent hydrogen bond donor compared to non-fluorinated alcohols [9] [14]. This enhanced acidity manifests as larger frequency shifts and broader absorption profiles in the hydrogen-bonded state. Temperature studies reveal that the hydrogen bonding equilibrium is dynamic, with higher temperatures favoring the dissociation of hydrogen-bonded complexes and the appearance of sharper, higher-frequency hydroxyl bands [12].
The infrared spectrum displays several characteristic absorption bands that confirm the presence and environment of key functional groups [7]. The nitro group exhibits two strong absorption bands: the asymmetric stretching vibration around 1540 to 1560 reciprocal centimeters and the symmetric stretching vibration around 1340 to 1370 reciprocal centimeters [7] [15]. These frequencies are typical for aromatic nitro compounds and provide definitive identification of this functional group.
The trifluoromethyl group produces intense absorption bands in the carbon-fluorine stretching region between 1100 and 1200 reciprocal centimeters [16] [17]. These absorptions are among the strongest in the infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond vibrations. The aromatic carbon-fluorine bond contributes additional absorption intensity in the range of 1200 to 1300 reciprocal centimeters [17].
Aromatic carbon-carbon stretching vibrations appear as medium to strong bands between 1580 and 1620 reciprocal centimeters, while aromatic carbon-hydrogen stretching modes contribute weaker absorptions in the range of 3050 to 3100 reciprocal centimeters [7]. The carbon-oxygen stretching vibration of the secondary alcohol appears as a medium-intensity band around 1000 to 1100 reciprocal centimeters, confirming the presence of the hydroxyl functionality.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (free) | 3580-3600 | Strong | Non-hydrogen bonded |
| O-H stretch (bonded) | 3200-3400 | Broad, Strong | Hydrogen bonded |
| NO₂ asymmetric | 1540-1560 | Very Strong | Nitro group |
| NO₂ symmetric | 1340-1370 | Strong | Nitro group |
| C-F stretch (CF₃) | 1100-1200 | Very Strong | Trifluoromethyl |
| C-F stretch (Ar-F) | 1200-1300 | Strong | Aromatic fluorine |
Mass spectrometric analysis of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation [18] [19]. The molecular ion peak appears at mass-to-charge ratio 239, typically with low to moderate intensity (5-15% relative abundance) due to the inherent instability of the radical cation [20]. This relatively weak molecular ion signal is characteristic of compounds containing both electron-withdrawing groups and readily cleaved bonds.
The primary fragmentation pathway involves alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of a hydroxyl radical (mass 17) to produce a fragment ion at mass-to-charge ratio 222 [19] [20]. This fragmentation represents a favorable process due to the stabilization of the resulting carbocation by the adjacent trifluoromethyl group. The base peak in the mass spectrum typically appears at mass-to-charge ratio 170, corresponding to the loss of the trifluoromethyl radical (mass 69) from the molecular ion [2] [20].
Sequential fragmentation processes lead to the formation of additional diagnostic ions. The loss of both trifluoromethyl and hydroxyl groups produces a significant fragment at mass-to-charge ratio 152, while further decomposition of the aromatic ring system generates smaller fragment ions characteristic of substituted phenyl derivatives [18] [21]. The trifluoromethyl fragment itself appears as a moderate-intensity peak at mass-to-charge ratio 69, serving as a characteristic marker for compounds containing this functional group.
The nitrophenyl portion of the molecule undergoes characteristic fragmentation patterns that reflect the electronic effects of the substituents [18] [21]. The nitrophenyl fragment ion appears at mass-to-charge ratio 127, formed through cleavage of the benzylic carbon-carbon bond with retention of the aromatic ring system intact [21]. This fragment often shows moderate intensity and serves as a diagnostic marker for the nitrophenyl structural unit.
Fluorine-containing aromatic fragments provide additional structural information. The fluorophenyl fragment at mass-to-charge ratio 105 results from the loss of the nitro group from the aromatic ring, demonstrating the relative stability of the carbon-fluorine bond under mass spectrometric conditions [21]. Further fragmentation leads to the formation of the phenyl cation at mass-to-charge ratio 77, a common fragment in aromatic compound mass spectra [19] [20].
The fragmentation patterns show clear evidence for the electron-withdrawing effects of both the nitro and fluorine substituents on the aromatic ring. These substituents stabilize positive charge development during fragmentation, leading to preferential cleavage pathways that retain these functional groups in the resulting fragment ions [21]. The relative intensities of different fragment ions provide quantitative information about the preferred fragmentation channels and can be used for compound identification and structural elucidation.
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process |
|---|---|---|---|
| 239 (M⁺- ) | 5-15 | Molecular ion | Initial ionization |
| 222 | 20-40 | M - OH | Alpha-cleavage |
| 170 | 100 | M - CF₃ | Base peak |
| 152 | 60-80 | M - CF₃ - H₂O | Sequential loss |
| 127 | 25-35 | Nitrophenyl | Ring cleavage |
| 105 | 15-25 | Fluorophenyl | Loss of NO₂ |
| 77 | 20-30 | Phenyl | Ring fragmentation |
| 69 | 30-50 | CF₃ | Trifluoromethyl |
The ultraviolet-visible absorption spectrum of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol exhibits multiple absorption bands that arise from the conjugated nitroaromatic chromophore system [15] [22]. The primary absorption band appears in the range of 280 to 320 nanometers, corresponding to a pi-to-pi-star electronic transition within the aromatic ring system extended by conjugation with the nitro group [23] [24]. This transition typically exhibits high extinction coefficients in the range of 8,000 to 15,000 inverse molar centimeters, reflecting the allowed nature of the electronic transition.
A secondary absorption band appears at longer wavelengths, typically between 350 and 400 nanometers, assigned to an n-to-pi-star transition involving the non-bonding electrons of the nitro group [22] [24]. This transition shows lower extinction coefficients (1,000 to 3,000 inverse molar centimeters) due to its partially forbidden nature and provides characteristic yellow coloration to solutions of the compound [15]. The exact position and intensity of this band are sensitive to solvent polarity and hydrogen bonding interactions.
Additional absorption features in the range of 250 to 280 nanometers arise from intramolecular charge transfer processes between electron-donating and electron-withdrawing substituents on the aromatic ring [23] [25]. The fluorine substituent at the 4-position acts as a moderate electron-withdrawing group that influences the electronic distribution within the aromatic system, while the nitro group serves as a strong electron acceptor [26] [24].
The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the electronic absorption characteristics of the compound [22] [26]. The nitro group causes a pronounced bathochromic shift (red shift) of the primary pi-to-pi-star transition compared to unsubstituted aromatic systems, moving the absorption maximum to longer wavelengths [27] [24]. This shift reflects the extension of the conjugated system through participation of the nitro group in the aromatic pi-electron system.
The fluorine substituent provides additional electronic perturbation that affects both the position and intensity of absorption bands [26]. While fluorine is less effective than the nitro group in extending conjugation, its electron-withdrawing inductive effect influences the electron density distribution within the aromatic ring [26]. This effect manifests as subtle changes in extinction coefficients and can cause small wavelength shifts in the absorption maxima.
Solvent effects play a significant role in determining the exact spectroscopic properties observed [28] [15]. Polar protic solvents can form hydrogen bonds with both the hydroxyl group and the nitro substituent, leading to changes in the electronic environment and corresponding shifts in absorption wavelengths [28]. The magnitude and direction of these solvent-induced shifts provide information about the excited-state dipole moments and the nature of the electronic transitions involved [22].
| Absorption Band | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* transition | 280-320 | 8,000-15,000 | Aromatic-nitro conjugation |
| n → π* transition | 350-400 | 1,000-3,000 | Nitro group transition |
| Charge transfer | 250-280 | 12,000-20,000 | Intramolecular CT |
| Substituent effects | Variable | Variable | Electronic perturbations |